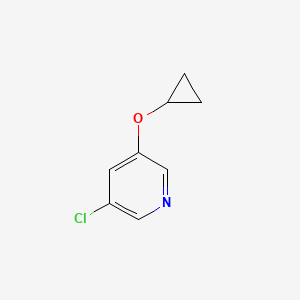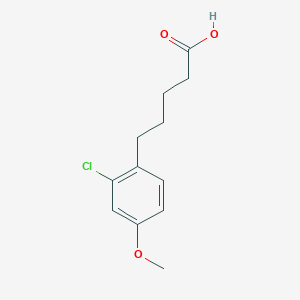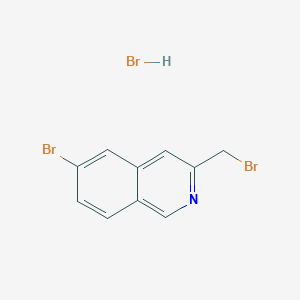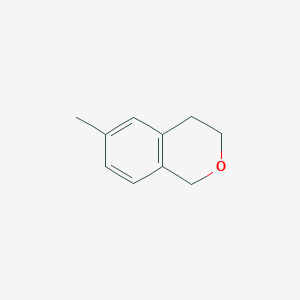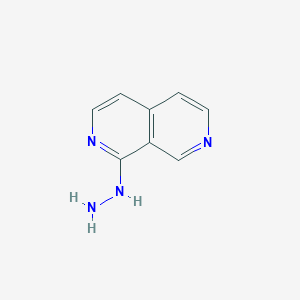
1-Hydrazinyl-2,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydrazinyl-2,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are minor aromatic alkaloids found in various natural sources such as plants, sponges, tunicates, and bryozoans . This compound has garnered significant interest due to its broad range of biological activities, including antimicrobial and anticancer properties .
Preparation Methods
The synthesis of 1-Hydrazinyl-2,7-naphthyridine typically involves the reaction of 7-methyl-1-(morpholin-4-yl)-3-sulfanylidene-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile with hydrazine hydrate . This reaction is carried out under reflux conditions in ethanol, resulting in the formation of 1-hydrazinyl-7-methyl-3-sulfanylidene-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile . The structure of the synthesized compound is confirmed through elemental analysis and spectral techniques .
Chemical Reactions Analysis
1-Hydrazinyl-2,7-naphthyridine undergoes various chemical reactions, including:
Condensation Reactions: The compound can react with aldehydes, such as 4-methoxybenzaldehyde, in ethanol to form new fused polyheterocyclic systems.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are not extensively documented.
Substitution Reactions: The hydrazinyl group in the compound can undergo substitution reactions with various reagents to form different derivatives.
Scientific Research Applications
1-Hydrazinyl-2,7-naphthyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Hydrazinyl-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group is believed to play a crucial role in its biological activity, although the exact molecular targets and pathways are not fully elucidated . Further research is needed to understand the detailed mechanism of action of this compound.
Comparison with Similar Compounds
1-Hydrazinyl-2,7-naphthyridine can be compared with other similar compounds, such as:
2,7-Diazanaphthalene Derivatives: These compounds share a similar naphthyridine ring system and exhibit comparable biological activities.
Morpholino-2,7-naphthyridine Derivatives: These derivatives also possess a naphthyridine ring system and are known for their antimicrobial and anticancer properties.
Pyrimidothieno[2,3-c][2,7]naphthyridine Derivatives: These compounds are synthesized using similar synthetic routes and exhibit a broad range of biological activities.
This compound stands out due to its unique hydrazinyl group, which imparts distinct chemical and biological properties to the compound .
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
2,7-naphthyridin-1-ylhydrazine |
InChI |
InChI=1S/C8H8N4/c9-12-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,9H2,(H,11,12) |
InChI Key |
DNGYZNIEIKHPCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


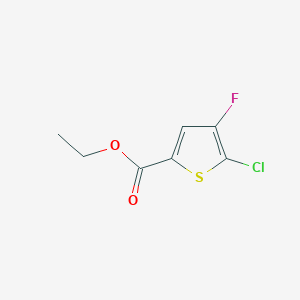

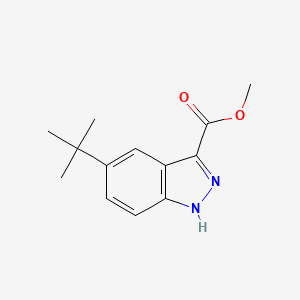
![2-[4-(Butan-2-ylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13667955.png)

